Citrinin

Overview

Description

Citrinin is a mycotoxin produced by several species of fungi, including Penicillium, Aspergillus, and Monascus . It was first isolated from Penicillium citrinum and is known for its lemon-yellow crystalline appearance . This compound is primarily found in stored grains and other plant products, where it can cause a variety of toxic effects, including kidney, liver, and cell damage .

Mechanism of Action

- Citrinin inhibits cellular respiration in fungi. At the minimum inhibitory concentration, it completely inhibits cellular respiration and partially inhibits other cellular processes .

Mode of Action

Pharmacokinetics

Biochemical Analysis

Biochemical Properties

Citrinin is synthesized via the polyketide pathway . It interacts with various enzymes, proteins, and other biomolecules, playing a significant role in biochemical reactions . The main targets of toxicity were casp3, TNF, IL10, IL1B, BAG3, CCNB1, CCNE1, and CDC25A .

Cellular Effects

This compound has been found to have a variety of toxic effects, including kidney, liver, and cell damage . It targets the DNA damage response, positive regulation of miRNA transcription, modulation of the netrin–UNC5B signaling pathway, leukocyte proliferation regulation, etc .

Molecular Mechanism

The molecular steps of this compound biosynthesis in Monascus ruber M7 were determined by a combination of targeted gene knockout and heterologous gene expression in Aspergillus oryzae .

Temporal Effects in Laboratory Settings

This compound is known to exert toxic effects on kidney, liver and other organs of experimental animals, and has been implicated along with OTA in porcine nephropathy . The kidney has been identified as the principal target organ for CIT in repeated dose toxicity studies with rats and swine .

Dosage Effects in Animal Models

In a study with male rats, it was found that the rats showed an increased ratio of kidney weight to body weight after an exposure of 70 mg this compound/kg b.w. for 32 weeks and an increase in the ratio of liver weight to body weight after an exposure of 80 weeks .

Metabolic Pathways

This compound is involved in the polyketide pathway . It interacts with various enzymes and cofactors within this pathway, potentially affecting metabolic flux or metabolite levels .

Transport and Distribution

This compound is well absorbed by human intestinal epithelium and is a Pgp nonsubstrate (permeability glycoprotein), which means that once it is absorbed, it cannot be pumped out, hence leading to bioconcentration or biomagnification in the human body .

Preparation Methods

Synthetic Routes and Reaction Conditions: . The pathway includes several steps:

- Synthesis of an unreduced trimethylated pentaketide.

- Reductive release yielding a keto-aldehyde.

- Oxidation steps converting the keto-aldehyde to a carboxylic acid.

- Final reduction yielding citrinin .

Industrial Production Methods: Industrial production of this compound involves fermentation processes using fungi such as Monascus ruber and Monascus purpureus . These fungi are cultured under controlled conditions to maximize this compound yield.

Chemical Reactions Analysis

Types of Reactions: Citrinin undergoes various chemical reactions, including:

Oxidation: this compound can be oxidized to form carboxylic acids.

Reduction: Reduction reactions can convert this compound to its corresponding alcohols.

Substitution: this compound can undergo substitution reactions, particularly in the presence of strong nucleophiles.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

Substitution: Strong nucleophiles like sodium methoxide are employed.

Major Products:

Oxidation: Carboxylic acids.

Reduction: Alcohols.

Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Citrinin has several scientific research applications:

Comparison with Similar Compounds

Citrinin is structurally related to other mycotoxins such as ochratoxin A and patulin . it is unique in its specific inhibition of mitochondrial respiration and its distinct polyketide biosynthesis pathway . Similar compounds include:

Ochratoxin A: Another nephrotoxic mycotoxin with a different mechanism of action.

Patulin: A mycotoxin produced by Penicillium species, known for its mutagenic properties.

This compound’s unique biosynthesis and specific mitochondrial targeting set it apart from these related compounds.

Biological Activity

Citrinin (CIT) is a mycotoxin predominantly produced by various fungal species, including Penicillium and Aspergillus. It is known for its toxicological effects, particularly on the kidneys, but recent research has also highlighted its diverse biological activities. This article reviews the biological activity of this compound, focusing on its toxicity, potential therapeutic effects, and the underlying molecular mechanisms.

Toxicological Profile

This compound is classified as a nephrotoxic agent, with significant implications for human health. It has been linked to various adverse effects, including:

- Genotoxicity : this compound has been shown to induce DNA damage and mutations in several studies. Its ability to interfere with DNA repair mechanisms contributes to its carcinogenic potential .

- Embryotoxicity and Teratogenicity : Research indicates that this compound can adversely affect embryonic development, leading to teratogenic outcomes .

- Carcinogenicity : The compound has been associated with increased risks of cancers such as squamous cell carcinoma and hepatoblastoma .

Table 1: Summary of Toxicological Effects of this compound

The biological activity of this compound is mediated through several pathways:

- Oxidative Stress : this compound induces oxidative stress by generating reactive oxygen species (ROS), which can lead to cellular damage and apoptosis. Key molecular targets include caspases and inflammatory cytokines (e.g., TNF-α, IL-10) involved in cell signaling pathways related to oxidative stress responses .

- Mitochondrial Dysfunction : Studies have shown that this compound disrupts mitochondrial function by inhibiting critical enzymes such as malate dehydrogenase and ATP synthase, leading to impaired energy metabolism in cells .

- Transcriptional Regulation : this compound affects the expression of genes involved in stress responses and apoptosis through transcription factors like E2F1 and NFKB. These interactions can modulate cellular responses to stress and inflammation .

Potential Therapeutic Effects

Despite its toxicity, this compound exhibits a range of bioactivities that suggest potential therapeutic applications:

- Antibacterial Activity : this compound has demonstrated efficacy against various bacterial strains, indicating its potential use as an antimicrobial agent .

- Antifungal Properties : As a naturally occurring mycotoxin, this compound may play a role in inhibiting fungal growth, although its use is limited due to toxicity concerns .

- Neuroprotective Effects : Preliminary studies suggest that this compound may possess neuroprotective properties, potentially aiding in the treatment of neurodegenerative diseases .

Table 2: Bioactivities of this compound

| Activity Type | Description | References |

|---|---|---|

| Antibacterial | Effective against various bacterial strains | |

| Antifungal | Inhibits growth of certain fungi | |

| Neuroprotective | Potential protective effects on neuronal cells |

Case Studies

Several studies have explored the effects of this compound in different contexts:

- Human Exposure Assessment : A study analyzing urine samples from Italian individuals found this compound in 47% of samples, highlighting significant exposure levels. The mean concentration was 0.29 ng/mg creatinine, suggesting dietary sources may contribute to exposure risks .

- Animal Models : Research involving male mice showed that intraperitoneal administration of this compound led to adverse effects on reproductive organs and sperm quality, emphasizing the need for caution regarding dietary intake .

- In Vitro Studies : Laboratory experiments have demonstrated that this compound can induce cytotoxic effects on various cell lines, further supporting its classification as a hazardous compound .

Properties

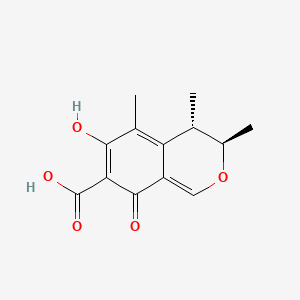

IUPAC Name |

(3R,4S)-6-hydroxy-3,4,5-trimethyl-8-oxo-3,4-dihydroisochromene-7-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H14O5/c1-5-7(3)18-4-8-9(5)6(2)11(14)10(12(8)15)13(16)17/h4-5,7,14H,1-3H3,(H,16,17)/t5-,7-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CBGDIJWINPWWJW-IYSWYEEDSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1C(OC=C2C1=C(C(=C(C2=O)C(=O)O)O)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H]1[C@H](OC=C2C1=C(C(=C(C2=O)C(=O)O)O)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H14O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID8020333 | |

| Record name | Citrinin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8020333 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

250.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Lemon-yellow solid; [Merck Index] | |

| Record name | Citrinin | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/9487 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Boiling Point |

178-179 °C (decomposes) | |

| Record name | CITRININ | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3473 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Solubility |

Practically insol in water; sol in alc, dioxane, dilute alkali, Slightly sol in ether; sol in acetone | |

| Record name | CITRININ | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3473 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Vapor Pressure |

5.6X10-10 mm Hg at 25 °C /Estimated/ | |

| Record name | CITRININ | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3473 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Mechanism of Action |

The effects of mycotoxin citrinin on Ca2+ efflux and membrane permeabilization were studied in isolated rat liver mitochondria. The efflux rate observed in the presence of ruthenium red was higher when citrinin was added. Swelling experiments demonstrated Ca(2+)-dependent membrane permeabilization by citrinin. Catalase, butylhydroxytoluene (BHT), and dithiothreitol (DTT) did not protect swelling caused by Ca2+ plus citrinin. The protection conferred by ATP-Mg2+ and cyclosporin A in the latter experiments are strong indications of pore formation. These results suggest that citrinin can induce permeability transition by a mechanism that does not involve oxidative damage., Citrinin, a secondary product of fungal metabolism, also produces proximal tubular necrosis, but only after transport into proximal tubular cells. Both the cephalosporins and citrinin utilize the organic anion transporter for entry into the cells, a transporter present in adult animals of all species and probably important physiologically for moving metabolic substrates into cells., Citrinin, when studied in vitro, inhibited PAH transport /basolateral/ vesicles (BL), but had only equivocal effects on /brush border/ (BB) glucose transport. However, after pretreatment of the rats with citrinin (60 mg/kg, ip), both BL and BB membrane vesicle function was reduced markedly at 3 hr. By 16 hr, an overshoot had returned for both transport substrates, although the glucose overshoot was still significantly below control. These data demonstrate that citrinin ... alters proximal tubular cell membrane function and does so relatively early after administration to the rat. This effect suggests that alteration of membrane function by this nephrotoxicant is an early, if not initiating, event in the production of acute tubular necrosis. | |

| Record name | CITRININ | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3473 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

Lemon-yellow needles from alc, Soln changes color with change in pH, from lemon-yellow at pH 4.6 to cherry-red at pH 9.9 | |

CAS No. |

518-75-2, 11118-72-2 | |

| Record name | Citrinin | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000518752 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Antimycin | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0011118722 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | citrinin | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=186 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Citrinin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8020333 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3,4-dihydro-8-hydroxy-3,4,5-trimethyl-6H-6-oxobenzo(c)pyran-7-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.007.508 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | CITRININ | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3S697X6SNZ | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | CITRININ | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3473 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Q1: What is the molecular formula and weight of citrinin?

A: this compound has the molecular formula C13H14O5 and a molecular weight of 250.24 g/mol. []

Q2: Are there any spectroscopic data available for this compound?

A: Yes, this compound can be detected using various spectroscopic techniques. For instance, in high-performance liquid chromatography (HPLC) with fluorescence detection, the excitation and emission maxima of this compound are 331 nm and 500 nm, respectively. []

Q3: Which food products are commonly contaminated with this compound?

A: this compound primarily contaminates stored grains such as wheat, oats, maize, rice, rye, and barley. [] It is also found in red yeast rice, a dietary supplement and traditional medicine. [] Other contaminated products include beans, fruits, fruit juices, herbs, spices, and dairy products. []

Q4: How does this compound form in these products?

A: this compound is mainly formed by Penicillium and Aspergillus fungal species post-harvest during storage. [] Factors such as moisture, temperature, and incubation time significantly influence this compound production by these fungi. []

Q5: What are the known toxic effects of this compound?

A: this compound exhibits nephrotoxicity (toxicity to the kidneys) in mammals. [, ] It is also cytotoxic, meaning it can damage cells, and has been shown to be genotoxic, potentially causing DNA damage. []

Q6: How does this compound interact with biological systems to exert its toxic effects?

A6: Research suggests that this compound might exert its toxic effects through several mechanisms:

- Iron Chelation and Redox Cycling: this compound can chelate iron, forming a redox-inactive complex and interfering with iron-induced lipid peroxidation. [] It also inhibits the oxidation of Fe2+ to Fe3+ by hydrogen peroxide. []

- Direct Dendritic Cell Activation: Studies indicate that this compound can directly activate dendritic cells, leading to increased production of inflammatory cytokines such as IL-6 and TNF-α, potentially contributing to the exacerbation of psoriasis. []

- Inhibition of RNA Synthesis: this compound can inhibit the synthesis of ribosomal RNA (rRNA) and viral RNA, impacting protein synthesis and viral replication. [, ]

- Induction of Apoptosis: High doses of this compound can induce apoptosis (programmed cell death) in various cell types. []

Q7: Are there specific cell types or organs that are more susceptible to this compound toxicity?

A: The kidneys appear to be particularly sensitive to this compound's toxic effects. Studies in rats have shown that chronic exposure to this compound leads to renal damage, characterized by changes in urine output, electrolyte imbalance, and histological alterations in the kidneys. []

Q8: What methods are available for detecting and quantifying this compound in food and biological samples?

A8: Several analytical methods are available for this compound detection and quantification, including:

- Thin-layer chromatography (TLC): A rapid and cost-effective screening method for this compound. [, , ]

- High-performance liquid chromatography (HPLC): A versatile method often coupled with fluorescence or mass spectrometry (MS) detection for sensitive and specific quantification of this compound. [, , , , , , , ]

- Enzyme-linked immunosorbent assay (ELISA): An antibody-based method for detecting this compound in various matrices. [, ]

Q9: Are there any challenges associated with the detection and analysis of this compound?

A: this compound's instability under certain conditions, such as high temperatures and aqueous environments, can pose challenges for its accurate analysis. [, ] The complexity of food and biological matrices may require efficient extraction and cleanup procedures to remove interfering compounds before analysis. []

Q10: What strategies can be employed to prevent or reduce this compound contamination in food and feed?

A10: Several strategies can help mitigate this compound contamination:

- Proper Storage: Storing grains and other susceptible products in dry, well-ventilated conditions to prevent fungal growth. []

- Heat Treatment: Drying corn at elevated temperatures can reduce this compound contamination, although complete detoxification might require higher temperatures. []

- Biological Detoxification: Using microorganisms like heat-treated Saccharomyces cerevisiae can help reduce this compound levels in fermented products. []

- Strain Selection: Employing Monascus strains that produce lower levels of this compound during fermentation can help minimize contamination in red yeast rice products. [, , ]

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.